molecular formula C9H7ClN2O2 B078745 6-Chloro-4-(hydroxyamino)quinoline 1-oxide CAS No. 14076-05-2

6-Chloro-4-(hydroxyamino)quinoline 1-oxide

Cat. No.: B078745
CAS No.: 14076-05-2
M. Wt: 210.62 g/mol
InChI Key: UVHQTJYPZBVMBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(hydroxyamino)quinoline 1-oxide typically involves the chlorination of 4-(hydroxyamino)quinoline followed by oxidation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the oxidation step may involve reagents like hydrogen peroxide or m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(hydroxyamino)quinoline 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be tailored for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

6-Chloro-4-(hydroxyamino)quinoline 1-oxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(hydroxyamino)quinoline 1-oxide involves its interaction with various molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA, disrupting its function. These interactions can lead to the inhibition of key biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the chlorine and hydroxyamino groups, resulting in different chemical properties.

    6-Chloroquinoline: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.

    4-(Hydroxyamino)quinoline:

Uniqueness

6-Chloro-4-(hydroxyamino)quinoline 1-oxide is unique due to the presence of both the chlorine and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various scientific applications .

Properties

IUPAC Name

N-(6-chloro-1-hydroxyquinolin-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-2-9-7(5-6)8(11-13)3-4-12(9)14/h1-5,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHQTJYPZBVMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO)C=CN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20930916
Record name 6-Chloro-4-(hydroxyimino)quinolin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14076-05-2
Record name 6-Chloro-4-(hydroxyimino)quinolin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20930916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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